molecular formula C24H22N4O5S B2658397 N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide CAS No. 532973-70-9

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Cat. No. B2658397
CAS RN: 532973-70-9
M. Wt: 478.52
InChI Key: HAQAQEANXKMMLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the indole group could be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The furan ring could be introduced through a Paal-Knorr synthesis. The amide group could be formed through a reaction with an amine and a carboxylic acid or acyl chloride. The nitro group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The indole and furan rings would contribute to the compound’s aromaticity, making it relatively stable. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine group, or the amide group could be hydrolyzed to form a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amide and nitro groups would likely make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Bioreductive Drug Research

Research on similar compounds has shown the significance of bioreductive drugs in targeting hypoxic tumor cells. Bioreductive compounds are activated under low oxygen conditions, typical of solid tumors, thereby selectively harming cancer cells while sparing healthy tissue. For instance, the study of a novel bioreductive drug, which demonstrates selective toxicity for hypoxic cells through enzymatic reduction, highlights the potential of such compounds in cancer treatment (Palmer et al., 1995).

Antiarrhythmic Activity

Compounds structurally similar to the specified molecule have been explored for their potential in treating arrhythmias. Research into N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides has revealed an original spectrum of antiarrhythmic activity, suggesting that modifications in the structure can lead to promising therapeutic agents (Likhosherstov et al., 2014).

Hypoxia-Selective Antitumor Agents

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, such as those with nitrobenzamide groups, have shown significant potential in selectively targeting hypoxic tumor cells. These compounds exhibit excellent hypoxic selectivities, making them valuable in the development of targeted cancer therapies (Palmer et al., 1996).

Anticonvulsant Development

The exploration of compounds for their anticonvulsant properties has led to the synthesis and evaluation of derivatives showing high activity in seizure models. This indicates the potential application of the compound for neurological research and drug development (Sych et al., 2018).

Synthesis of Heterocycles

The structural components of the specified compound suggest its utility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry for creating new therapeutic agents. Studies have demonstrated methodologies for transforming similar structures into valuable heterocycles, indicating the compound's potential use in synthetic organic chemistry (Butin et al., 1997).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical or agrochemical .

properties

IUPAC Name

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c29-23(26-14-19-4-3-13-33-19)16-34-22-15-27(21-6-2-1-5-20(21)22)12-11-25-24(30)17-7-9-18(10-8-17)28(31)32/h1-10,13,15H,11-12,14,16H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQAQEANXKMMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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